
2,4,6-Trimethyl(diacetoxyiodo)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl(diacetoxyiodo)benzene, also known as iodomesitylene diacetate, is a hypervalent iodine compound with the molecular formula C13H17IO4. This compound is characterized by the presence of three methyl groups and two acetoxy groups attached to an iodine atom on a benzene ring. It is widely used in organic synthesis due to its strong oxidizing properties and ability to facilitate various chemical transformations .
Mechanism of Action
Target of Action
The primary targets of 2,4,6-Trimethyl(diacetoxyiodo)benzene, also known as 2-(Diacetoxyiodo)mesitylene, are unactivated sp3 C-H bonds of both oxime and pyridine substrates . These bonds are targeted due to their ability to undergo highly regio- and chemoselective Pd (II)-catalyzed oxygenation .
Mode of Action
The compound acts as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral . It is also employed in the rhodium-catalyzed aziridination of olefins with sulfamate esters . The compound interacts with its targets, leading to highly regio- and chemoselective Pd (II)-catalyzed oxygenation .
Biochemical Pathways
The affected biochemical pathways involve the TEMPO oxidation of nerol to neral and the rhodium-catalyzed aziridination of olefins with sulfamate esters . The downstream effects of these pathways include the production of neral from nerol and the formation of aziridines from olefins .
Pharmacokinetics
It is known that the compound is soluble in methanol , which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of the compound’s action include the transformation of nerol to neral and the formation of aziridines from olefins . These transformations are achieved through the compound’s role as a stoichiometric oxidant .
Action Environment
Environmental factors such as temperature and solvent can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at temperatures between 0-10°C . Additionally, the compound is soluble in methanol , which can influence its reactivity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl(diacetoxyiodo)benzene typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with iodine and acetic anhydride in the presence of a catalyst. The reaction proceeds as follows:
- Mesitylene is reacted with iodine to form 2,4,6-trimethyliodobenzene.
- The resulting 2,4,6-trimethyliodobenzene is then treated with acetic anhydride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl(diacetoxyiodo)benzene undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of alcohols to aldehydes or ketones.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.
Coupling Reactions: It is used in C-N coupling reactions, particularly in the formation of N-heteroaromatic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include alcohols and solvents like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature.
Substitution: Reagents such as halides or nucleophiles are used under mild conditions.
Coupling Reactions: Copper or photoredox catalysts are often employed, with the reaction conducted under irradiation with blue LED lamps.
Major Products:
Oxidation: Aldehydes or ketones.
Substitution: Various substituted benzene derivatives.
Coupling Reactions: N-heteroaromatic compounds.
Scientific Research Applications
2,4,6-Trimethyl(diacetoxyiodo)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of complex molecules.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the preparation of intermediates for drug synthesis.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
2,4,6-Trimethyliodobenzene: Similar structure but lacks the acetoxy groups, making it less reactive.
(Diacetoxyiodo)benzene: Similar oxidizing properties but without the methyl groups, leading to different reactivity patterns.
Iodobenzene Diacetate: Another hypervalent iodine compound with similar applications but different structural features.
Uniqueness: 2,4,6-Trimethyl(diacetoxyiodo)benzene is unique due to the presence of both methyl and acetoxy groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to act as a strong oxidizing agent and participate in coupling reactions makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
[acetyloxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO4/c1-8-6-9(2)13(10(3)7-8)14(17-11(4)15)18-12(5)16/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRYGXAHXDPHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)I(OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33035-41-5 |
Source


|
| Record name | IODOMESITYLENE DIACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
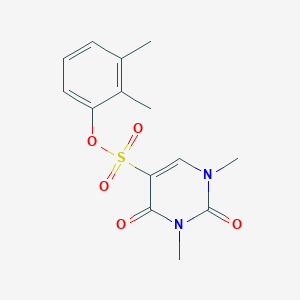
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)
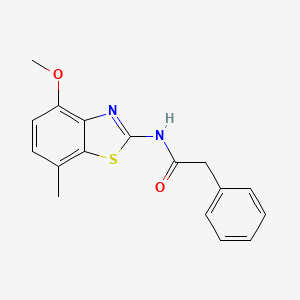
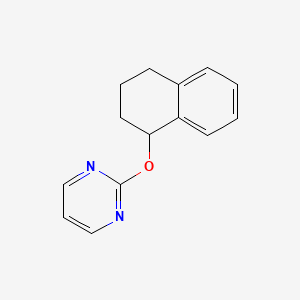

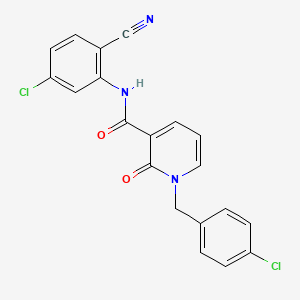
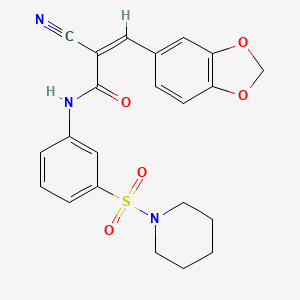

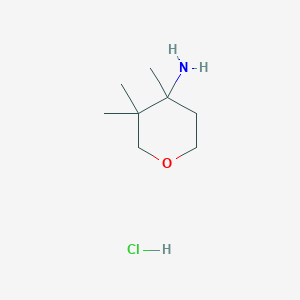
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)

![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)
